

Technical Guide: 6-Bromo-4-methylquinolin-2-ol (CAS: 89446-19-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-4-methylquinolin-2-ol

Cat. No.: B1276337

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methylquinolin-2-ol, with the CAS number 89446-19-5, is a synthetic heterocyclic organic compound belonging to the quinolinone family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[1] The presence of a bromine atom at the 6-position and a methyl group at the 4-position of the quinolin-2-one core suggests its potential as a valuable intermediate or a pharmacologically active agent itself.

This technical guide provides a comprehensive overview of **6-Bromo-4-methylquinolin-2-ol**, including its physicochemical properties, synthesis, potential biological significance with a focus on the PI3K/mTOR signaling pathway, and relevant experimental protocols. While direct biological data for this specific compound is limited in publicly available literature, its structural similarity to precursors of potent kinase inhibitors provides a strong basis for its investigation in drug discovery.

Physicochemical Properties

6-Bromo-4-methylquinolin-2-ol exists in tautomeric equilibrium with its keto form, 6-bromo-4-methyl-2(1H)-quinolinone. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source
CAS Number	89446-19-5	N/A
Molecular Formula	C ₁₀ H ₈ BrNO	[2]
Molecular Weight	238.08 g/mol	[2]
IUPAC Name	6-bromo-4-methyl-1H-quinolin-2-one	N/A
Synonyms	6-Bromo-2-hydroxy-4-methylquinoline, 6-bromo-4-methyl-2(1H)-quinolinone	[3]
Predicted Boiling Point	374.72 °C	[4]
Predicted Density	1.56 g/cm ³	[4]
Predicted Flash Point	157.53 °C	[4]

Synthesis

A documented method for the synthesis of 6-Bromo-4-methyl-2(1H)-quinolinone involves the acid-catalyzed cyclization of N-(4-bromophenyl)-3-oxobutanamide.

Experimental Protocol: Synthesis of 6-Bromo-4-methyl-2(1H)-quinolinone

Materials:

- N-(4-bromophenyl)-3-oxobutanamide
- Concentrated sulfuric acid
- Ice/water mixture
- Absolute ethanol

Procedure:

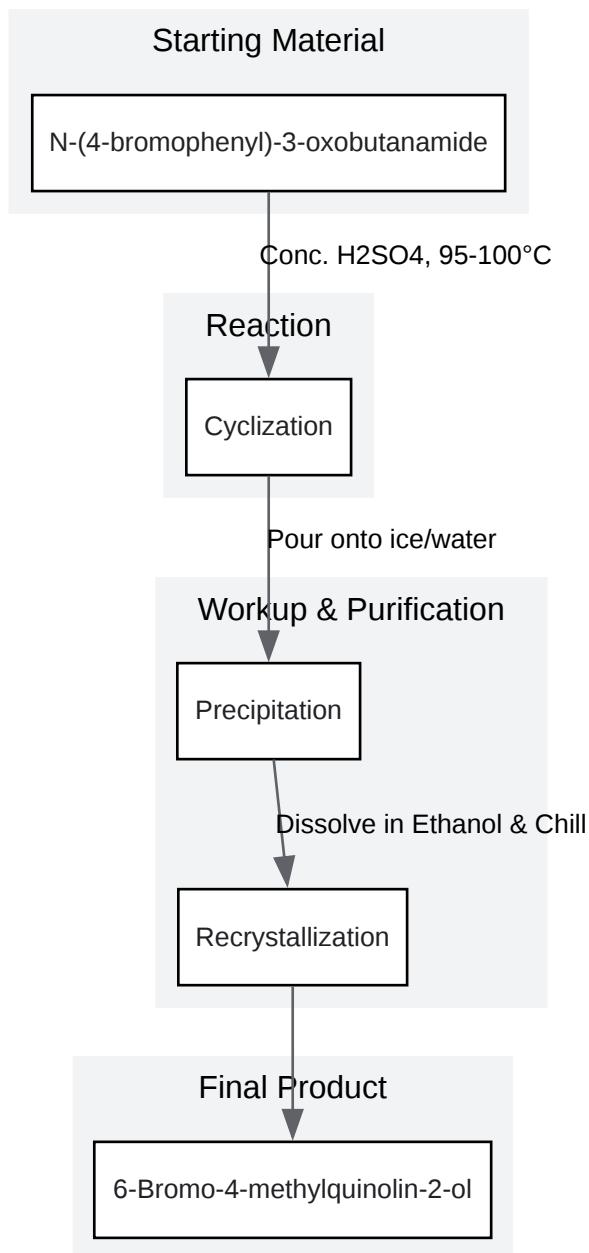
- A mixture of 3.00 g (0.0117 moles) of N-(4-bromophenyl)-3-oxobutanamide and 6 ml of concentrated sulfuric acid is stirred and heated to 95-100 °C in a water bath for 1.5 hours.
- The resulting solution is then poured onto an ice/water mixture, leading to the precipitation of a white crystalline product.
- The crystals are collected by filtration.
- The collected crystals are dissolved in 200 ml of absolute ethanol.
- The volume of the ethanolic solution is reduced to 150 ml by evaporation, followed by chilling to induce crystallization.
- The resulting crystals of 6-Bromo-4-methyl-2(1H)-quinolinone are isolated by filtration.

Characterization:

- Melting Point: 292-299 °C
- TLC (silica gel, ethyl acetate eluent): $R_f = 0.18$

This synthetic workflow is illustrated in the diagram below.

Synthesis Workflow for 6-Bromo-4-methylquinolin-2-ol

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **6-Bromo-4-methylquinolin-2-ol**.

Biological Context and Potential Applications

While direct biological activity data for **6-Bromo-4-methylquinolin-2-ol** is scarce, its structural features and the activities of related compounds suggest potential roles in several biological

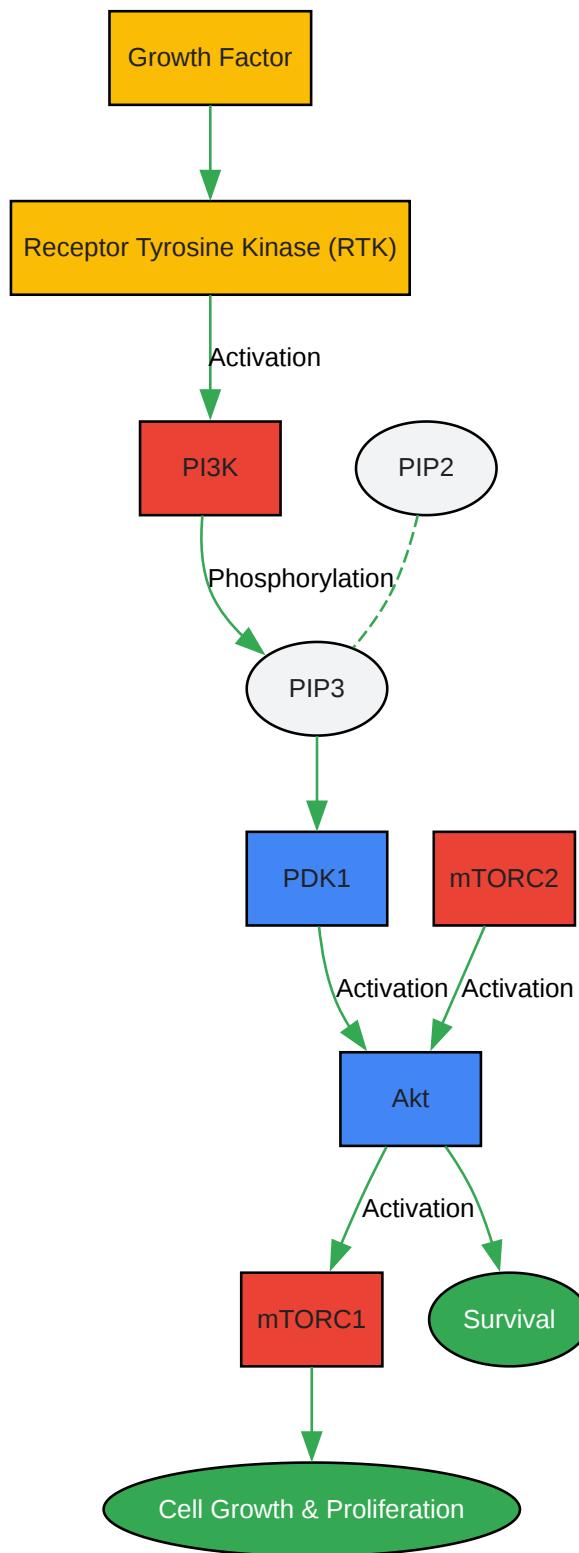
processes.

Relevance to PI3K/mTOR Signaling Pathway

A structurally related compound, 6-bromo-4-iodoquinoline, is a key intermediate in the synthesis of GSK2126458 (Ompipalisib).^{[5][6]} GSK2126458 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway frequently dysregulated in cancer.^[7] The PI3K/Akt/mTOR pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.^[8]

The structural similarity of **6-Bromo-4-methylquinolin-2-ol** to a precursor of a known PI3K/mTOR inhibitor suggests that it could serve as a scaffold for the development of novel inhibitors targeting this pathway. The diagram below illustrates the central role of PI3K and mTOR in this signaling cascade.

Simplified PI3K/mTOR Signaling Pathway

[Click to download full resolution via product page](#)

Overview of the PI3K/Akt/mTOR signaling cascade.

Potential as a Chemical Probe in Proteomics

The mention of **6-Bromo-4-methylquinolin-2-ol** for "proteomics research" suggests its potential use as a chemical probe.^[3] Chemical proteomics employs small molecules to study protein function and interactions in a complex biological system. Quinolinone scaffolds can be functionalized to create probes that covalently or non-covalently interact with specific proteins, allowing for their identification and characterization.

Structure-Activity Relationship (SAR) of Related Compounds

While specific SAR data for **6-Bromo-4-methylquinolin-2-ol** is unavailable, studies on related quinazoline and quinoline derivatives as PI3K inhibitors highlight the importance of substitutions on the heterocyclic core for biological activity. The table below presents representative data for structurally similar compounds, demonstrating how modifications can influence inhibitory potency.

Compound Class	R Group	PI3K α IC ₅₀ (nM)	mTOR IC ₅₀ (nM)	Source
Quinazoline	4-acetyl-phenylurea	>1000	>1000	
Quinazoline	4-propoxy-phenylurea	5.1	10.3	
Quinazoline	4-trifluoromethoxy-phenylurea	2.5	4.8	
Quinazoline	4-aminocarbonyl-phenylurea	2.5	59.1	
Quinazoline-2-indolinone	(Structure 8)	9.11	-	[8]

Note: The data presented is for structurally related quinazoline and quinoline derivatives and is intended to be illustrative of the potential for this chemical class.

Experimental Protocols for Biological Evaluation

For researchers interested in evaluating the biological activity of **6-Bromo-4-methylquinolin-2-ol** or its derivatives as potential PI3K/mTOR inhibitors, the following experimental protocols can be adapted.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on cell proliferation and viability.

Materials:

- Cancer cell line of interest (e.g., MCF-7, HCT116)
- Complete cell culture medium
- **6-Bromo-4-methylquinolin-2-ol** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with serial dilutions of **6-Bromo-4-methylquinolin-2-ol** (and a vehicle control) for 48-72 hours.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the IC_{50} value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

This technique is used to determine if the compound inhibits the phosphorylation of key downstream targets of the PI3K/mTOR pathway.

Materials:

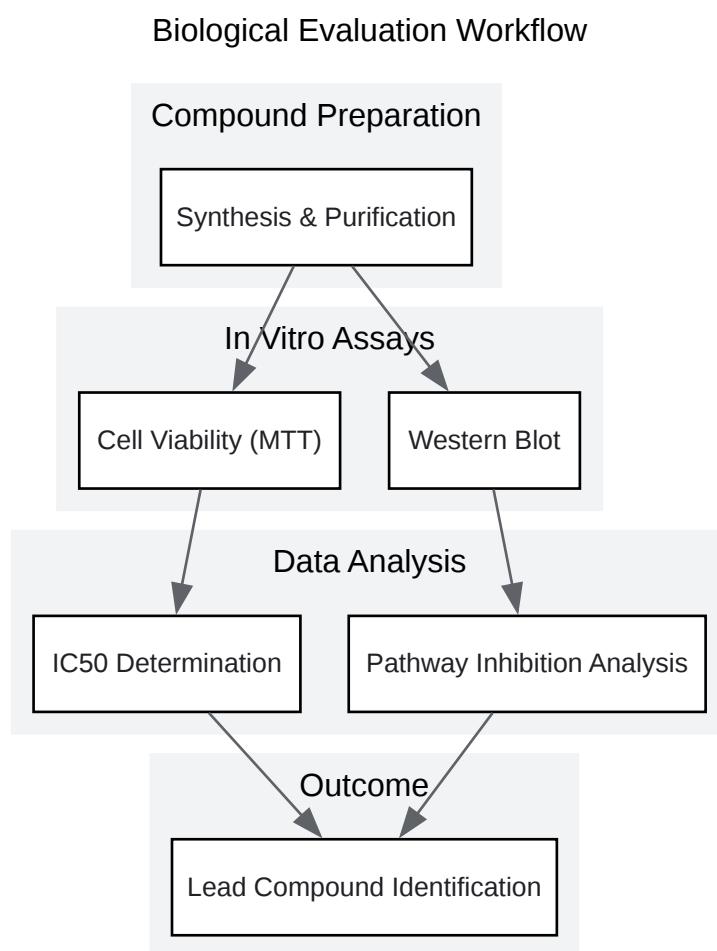
- Cancer cell line
- **6-Bromo-4-methylquinolin-2-ol**
- Lysis buffer with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with the compound for a specified time.
- Lyse the cells and quantify the protein concentration.

- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein levels.

The following diagram outlines the general workflow for the biological evaluation of a potential PI3K/mTOR inhibitor.



[Click to download full resolution via product page](#)

A flowchart for the biological evaluation of a potential kinase inhibitor.

Conclusion

6-Bromo-4-methylquinolin-2-ol is a readily synthesizable compound with a quinolinone core, a scaffold of significant interest in medicinal chemistry. While direct biological data is limited, its structural relationship to precursors of potent PI3K/mTOR inhibitors strongly suggests its potential as a valuable building block for the development of novel therapeutics targeting this critical signaling pathway. The experimental protocols and contextual information provided in this guide offer a solid foundation for researchers to explore the biological activities of this compound and its derivatives. Further investigation into its potential as an anticancer agent or as a chemical probe for proteomics is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Atropisomerism and Conformational Equilibria: Impact on PI3K δ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3K α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3K α /mTOR Inhibitors Targeting Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Technical Guide: 6-Bromo-4-methylquinolin-2-ol (CAS: 89446-19-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276337#6-bromo-4-methylquinolin-2-ol-cas-number-89446-19-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com